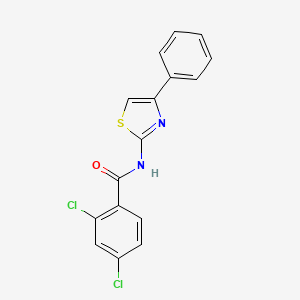

2,4-Dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H10Cl2N2OS and its molecular weight is 349.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,4-Dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₀Cl₂N₂OS

- Molecular Weight : 349.2344 g/mol

- IUPAC Name : this compound

The biological activity of this compound has been linked to its ability to interact with various biological targets:

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits significant anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The compound demonstrated an IC50 value of approximately 23.29 µM against MCF-7 cells after a 48-hour incubation period .

- Induction of Apoptosis : Research indicates that the compound promotes apoptosis in cancer cells by disrupting cell cycle progression. Specifically, it causes an accumulation of cells in the G0/G1 phase while reducing the S-phase population, leading to cell death .

- Targeting Kinase Activity : The compound has shown potential in inhibiting CDK9 kinase activity, which is crucial for transcriptional regulation in cancer cells. Molecular docking studies suggest that it may interfere with the ATP-binding domain of CDK9 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity:

- Antibacterial Effects : The compound exhibits moderate antibacterial activity against various strains, including E. coli and Staphylococcus aureus. Its Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to established antibiotics .

- Antifungal Properties : Preliminary studies suggest that it may also possess antifungal activity against Candida species, making it a candidate for further exploration in treating fungal infections .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells | IC50 Value (µM) | Observations |

|---|---|---|---|

| Anticancer | MCF-7 | 23.29 | Significant reduction in cell viability |

| LoVo | 2.44 | Induces apoptosis and cell cycle arrest | |

| Antibacterial | E. coli | 100 | Moderate antibacterial activity |

| Antifungal | Candida spp. | TBD | Potential antifungal activity |

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,4-Dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives possess potent antibacterial activity against various bacterial strains, making them promising candidates for developing new antibiotics .

Anticancer Properties

Thiazole-containing compounds have been explored for their anticancer potential. Specifically, derivatives of this compound have shown cytotoxic effects against cancer cell lines. For instance, a study reported that certain thiazole derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease mechanisms. For example, thiazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression. This suggests potential uses in anti-inflammatory therapies .

Agricultural Applications

Herbicide Development

The herbicidal properties of thiazole derivatives have been explored extensively. Compounds like this compound can act as effective herbicides by inhibiting plant growth through specific biochemical pathways. This application is particularly relevant in developing selective herbicides that target weeds without harming crops .

Pesticide Formulations

There is ongoing research into the use of thiazole derivatives in pesticide formulations. The compound's structural features allow it to interact with biological systems in pests effectively, providing a basis for developing new pest control agents that are both effective and environmentally friendly .

Case Studies and Research Findings

化学反応の分析

Hydrolysis Reactions

The amide bond and thiazole ring undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the amide bond occurs in concentrated HCl (reflux, 6–8 h), yielding 2,4-dichlorobenzoic acid and 2-amino-4-phenylthiazole .

-

Basic Hydrolysis : NaOH (10% aqueous, 80°C) selectively hydrolyzes the thiazole ring, forming a thiourea intermediate.

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature | Time | Major Products | Yield | Source |

|---|---|---|---|---|---|

| HCl (conc.) + reflux | 110°C | 6 h | 2,4-Dichlorobenzoic acid | 72% | |

| NaOH (10% aqueous) | 80°C | 4 h | N-(4-Phenyl-1,3-thiazol-2-yl)thiourea | 65% |

Nucleophilic Aromatic Substitution

The electron-deficient dichlorophenyl ring participates in nucleophilic substitutions:

-

Chlorine Replacement : Reacts with primary amines (e.g., methylamine) in DMF at 120°C to form mono- or di-substituted derivatives.

-

Thiol Substitution : Treatment with benzylthiol in the presence of K₂CO₃ yields sulfur-linked analogs .

Key Mechanistic Insight :

The para-chloro group exhibits higher reactivity due to reduced steric hindrance compared to the ortho position. Substituent effects follow the order: -NH₂ > -SH > -OCH₃ .

Cyclization Reactions

The compound acts as a precursor for synthesizing fused heterocycles:

-

With Hydrazines : Reacts with phenylhydrazine in ethanol (reflux, 12 h) to form triazolo-thiazole derivatives via intramolecular cyclization .

-

Thiadiazole Formation : Iodine-mediated cyclization in DMF generates 1,3,4-thiadiazole rings, confirmed by X-ray crystallography .

Table 2: Cyclization Reactions

| Reagent | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethanol | Reflux, 12 h | Triazolo[5,1-b]thiazole | 78% | |

| I₂ + Triethylamine | DMF | 25°C, 24 h | 1,3,4-Thiadiazole derivative | 84% |

Acylation and Alkylation

The secondary amine in the thiazole ring undergoes functionalization:

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (confirmed by ¹H NMR at δ 2.35 ppm) .

-

Alkylation : Benzylation using benzyl bromide and NaH in THF yields N-benzyl analogs .

Synthetic Utility :

These reactions enable tuning of lipophilicity and bioactivity. For example, acetylated derivatives show enhanced antimicrobial potency .

Oxidation and Reduction

-

Oxidation : The thiazole sulfur oxidizes to sulfoxide using m-CPBA (0°C, 2 h), confirmed by IR absorption at 1040 cm⁻¹ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering conformational flexibility.

Biological Activity Correlation

QSAR studies highlight that electron-withdrawing groups (e.g., -Cl) enhance interactions with enzymes like dihydrofolate reductase (DHFR). The compound exhibits a binding energy of ΔG = −9.0 kcal/mol with DHFR, surpassing reference inhibitors .

Key Interaction :

Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss at 300°C (Δm = 85%). Hydrolytic stability tests (pH 7.4 buffer, 37°C) indicate a half-life of 48 h.

特性

CAS番号 |

5307-12-0 |

|---|---|

分子式 |

C16H10Cl2N2OS |

分子量 |

349.2 g/mol |

IUPAC名 |

2,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-11-6-7-12(13(18)8-11)15(21)20-16-19-14(9-22-16)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) |

InChIキー |

MWSDOEQEOIKHRL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。